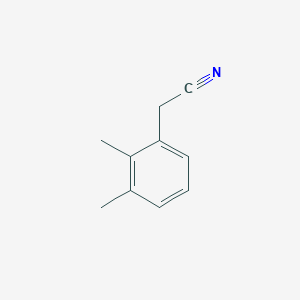

2-(2,3-Dimethylphenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBJWBJQJMILOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435939 | |

| Record name | 2-(2,3-dimethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76574-43-1 | |

| Record name | 2-(2,3-dimethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2,3-Dimethylphenyl)acetonitrile synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(2,3-Dimethylphenyl)acetonitrile

Introduction

This compound, also known as 2,3-dimethylbenzyl cyanide, is a valuable intermediate in organic synthesis. Its structure, featuring a reactive nitrile group and a substituted aromatic ring, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying rationale for the experimental choices, and a critical emphasis on safety.

Core Synthetic Strategy: Nucleophilic Substitution

The most direct and widely adopted method for the synthesis of benzylic nitriles is the nucleophilic substitution reaction between a benzyl halide and an alkali metal cyanide.[1][2] This guide will focus on the reaction of 2,3-dimethylbenzyl chloride with sodium cyanide, a classic example of a Kolbe nitrile synthesis.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 2,3-dimethylbenzyl chloride. This concerted step involves the simultaneous formation of a new carbon-carbon bond and the breaking of the carbon-chlorine bond, with the chloride anion acting as the leaving group.

The choice of solvent is critical. A mixture of ethanol and water is commonly used, as it effectively dissolves the sodium cyanide salt while also being a suitable medium for the organic substrate.[1] The use of a polar protic solvent can facilitate the dissolution of the cyanide salt, although polar aprotic solvents are often favored for SN2 reactions to avoid solvation of the nucleophile, which can dampen its reactivity. However, for this classic preparation, the alcohol-water system is well-established and effective.[1]

Caption: SN2 Mechanism for the Synthesis of this compound.

Precursor Synthesis: 2,3-Dimethylbenzyl Chloride

The starting material, 2,3-dimethylbenzyl chloride, can be synthesized via the chloromethylation of o-xylene. This reaction typically involves treating o-xylene with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.[3][4] Given the hazards associated with this procedure, it is often more practical to procure 2,3-dimethylbenzyl chloride from a commercial supplier.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2,3-dimethylbenzyl chloride. Crucially, this entire procedure must be conducted in a certified chemical fume hood due to the extreme toxicity of sodium cyanide and the potential for hydrogen cyanide gas evolution.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles | Molar Equiv. |

| 2,3-Dimethylbenzyl chloride | 154.64 | 15.47 g | 0.10 | 1.0 |

| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 | 1.1 |

| Ethanol (95%) | - | 100 mL | - | - |

| Water (Deionized) | - | 45 mL | - | - |

| Toluene | - | 100 mL | - | For work-up |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | For work-up |

| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - | For work-up |

| Anhydrous Magnesium Sulfate | - | ~10 g | - | For drying |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

-

Setup: Assemble a 500 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser in a chemical fume hood. Prepare a heating mantle for the flask.

-

Cyanide Solution Preparation: To the flask, add powdered sodium cyanide (5.4 g, 0.11 mol) and deionized water (45 mL). Warm the mixture gently with stirring to dissolve the sodium cyanide.[1]

-

Reaction Initiation: In a separate beaker, mix 2,3-dimethylbenzyl chloride (15.47 g, 0.10 mol) with 95% ethanol (100 mL). Transfer this solution to a dropping funnel and add it to the cyanide solution in the flask over approximately 30 minutes.[1]

-

Reflux: Heat the reaction mixture to reflux using the heating mantle and maintain a gentle reflux for 4 hours. The formation of a sodium chloride precipitate will be observed.

-

Work-up - Alcohol Removal: After cooling the reaction mixture to room temperature, reconfigure the apparatus for simple distillation and distill off the bulk of the ethanol.[1]

-

Extraction: Cool the remaining aqueous residue and transfer it to a separatory funnel. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) to neutralize any residual acid, followed by a wash with saturated sodium chloride solution (50 mL) to aid in phase separation.[5]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound (approx. 263°C at 760 mmHg, though distillation will be performed under vacuum).[6] The expected product is a solid at room temperature with a melting point of 51-53°C.[6]

Critical Safety and Hazard Management

This protocol involves sodium cyanide, a substance that is fatal if swallowed, inhaled, or in contact with skin. [7][8] Strict adherence to the following safety protocols is mandatory.

-

Engineering Controls: All manipulations of solid sodium cyanide and its solutions must be performed in a well-ventilated chemical fume hood.[7][9]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile gloves. It is highly recommended to wear double gloves.[9]

-

Acid Incompatibility: NEVER allow cyanide salts or solutions to come into contact with acids. This will liberate highly toxic hydrogen cyanide (HCN) gas, which has the faint odor of bitter almonds (note: olfactory detection is not a reliable safety measure).[8][9]

-

Emergency Preparedness: An emergency eyewash and shower must be immediately accessible.[9] All personnel must be trained in cyanide first-aid procedures, and a cyanide antidote kit (containing amyl nitrite) should be available.

-

Waste Disposal: All aqueous waste and contaminated materials containing cyanide must be treated with an oxidizing agent (e.g., sodium hypochlorite solution) under basic conditions (pH > 10) to convert the cyanide to the less toxic cyanate before disposal. Follow all institutional and local regulations for hazardous waste disposal.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretch (~2250 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Conclusion

The synthesis of this compound via the nucleophilic substitution of 2,3-dimethylbenzyl chloride with sodium cyanide is a robust and effective method. The success of this procedure hinges on careful execution of the experimental steps and, most importantly, an unwavering commitment to the stringent safety protocols required when handling highly toxic cyanide compounds. This guide provides the necessary framework for researchers to safely and efficiently produce this valuable synthetic intermediate.

References

-

(3,5-Dimethylphenyl)acetonitrile | C10H11N. PubChem. [Link]

- Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof. (2019).

- Synthesis method of diphenylacetonitrile. (2013).

-

Preparation of Bis-(4-hydroxy-3,5-dimethylphenyl)acetonitrile. PrepChem.com. [Link]

-

Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety. [Link]

- Alpha position dimethylated method of benzyl cyanide series compounds. (2013).

-

Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (2020). MDPI. [Link]

- Cyanation of aromatic halides. (2009).

-

Benzyl Cyanide. Organic Syntheses Procedure. [Link]

-

2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

- Method for preparing benzyl chloride compound. (2017).

-

SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Tongsuh Petrochemical Corp., LTD. [Link]

-

DIPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

- Process for preparing benzyl cyanide being optionally substituted on benzene ring. (2010).

-

Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (2012). Asian Journal of Chemistry. [Link]

-

Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

-

Sodium cyanide. (2024). Penta chemicals. [Link]

-

Standard Operating Procedure - Sodium Cyanide. (2017). University of California, Los Angeles. [Link]

-

Chemical Properties of 3-Methyl-2-phenyl-but-2-enenitrile. (2023). Cheméo. [Link]

-

A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. (2023). ChemRxiv. [Link]

-

2,6-Dimethylbenzyl chloride. LookChem. [Link]

-

Benzyl cyanide. Sciencemadness Wiki. [Link]

-

Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. (2021). Chemistry – A European Journal. [Link]

- Method for producing alkyldimethylbenzylammonium chlorides. (2005).

- United States Patent Office - 2,788,265. (1957).

-

Supporting Information for: A practical synthesis of arylboronates from aryl halides. (2018). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]

- 3. CN104829418B - Method for preparing benzyl chloride compound - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (2,3-Dimethylphenyl)acetonitrile | CAS: 76574-43-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. fishersci.com [fishersci.com]

- 8. westliberty.edu [westliberty.edu]

- 9. ehs.yale.edu [ehs.yale.edu]

An In-depth Technical Guide to the Chemical and Physical Properties of 2-(2,3-Dimethylphenyl)acetonitrile (CAS 76574-43-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Dimethylphenyl)acetonitrile, with a CAS Registry Number of 76574-43-1, is a substituted aromatic nitrile. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile group and the potential for diverse substitution patterns on the phenyl ring. Substituted phenylacetonitriles serve as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. For instance, they are precursors to phenethylamines and other biologically active molecules. The nitrile moiety can act as a hydrogen bond acceptor or be hydrolyzed to carboxylic acids or reduced to amines, providing a gateway to a wide range of chemical transformations. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, offering a valuable resource for its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 76574-43-1 | Finetech Industry Limited |

| IUPAC Name | This compound | Key Organics |

| Synonyms | (2,3-Dimethylphenyl)acetonitrile | Finetech Industry Limited |

| Molecular Formula | C₁₀H₁₁N | Key Organics, Finetech Industry Limited |

| Molecular Weight | 145.20 g/mol | Key Organics, Finetech Industry Limited |

| Appearance | Solid | Key Organics |

| Melting Point | 51-53 °C | Finetech Industry Limited |

| Boiling Point | 263.334 °C at 760 mmHg | Finetech Industry Limited |

| Density | 0.98 g/cm³ | Finetech Industry Limited |

| Flash Point | 124.603 °C | Finetech Industry Limited |

| Solubility | No specific data available. Acetonitrile, a related compound, is miscible with water and a range of organic solvents.[1] |

Spectroscopic Data

As of the latest information available, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not readily found in public databases. Researchers are advised to acquire this data upon synthesis or purchase of the compound. The expected spectral features are outlined below based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include two singlets for the two non-equivalent methyl groups on the phenyl ring, aromatic protons in the ortho, meta, and para positions relative to the acetonitrile group, and a singlet for the methylene protons of the acetonitrile group.

-

¹³C NMR: Expected signals would include peaks for the two distinct methyl carbons, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the nitrile carbon.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹. Other significant peaks would correspond to C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 145.20 g/mol ). Fragmentation patterns would likely involve the loss of the cyanomethyl radical or cleavage of the methyl groups from the aromatic ring.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, a common method for the synthesis of substituted phenylacetonitriles involves the cyanation of the corresponding benzyl halide. A plausible synthetic route is outlined below:

A general synthetic workflow for this compound.

Reactivity: The nitrile group is a versatile functional group that can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group, typically with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the corresponding primary amine, 2-(2,3-dimethylphenyl)ethan-1-amine. This amine can be a valuable building block for the synthesis of more complex molecules.

Experimental Protocols

The following are general, standard laboratory procedures for the determination of the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method):

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[2]

Boiling Point Determination (Microscale Method):

-

A small amount of the liquid sample (if melted) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The assembly is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block).

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The apparatus is allowed to cool slowly, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Density Determination (Pycnometer Method):

-

The mass of a clean, dry pycnometer (a small glass flask of known volume) is accurately determined.

-

The pycnometer is filled with the molten sample, ensuring no air bubbles are trapped.

-

The mass of the pycnometer filled with the sample is determined.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.[4]

Flash Point Determination (Pensky-Martens Closed-Cup Method):

-

The sample is placed in the test cup of a Pensky-Martens closed-cup tester.

-

The sample is heated at a slow, constant rate with continuous stirring.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[5]

Safety and Handling

This compound is classified as a substance that causes skin and eye irritation.[6] The following hazard statements are associated with it: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3]

It is intended for research and development purposes only, and its toxicological properties have not been fully investigated.[6] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or inhaled, seek medical attention.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the broader class of substituted phenylacetonitriles are valuable intermediates in drug discovery. The nitrile group can serve as a bioisostere for other functional groups or as a key pharmacophoric element. Its presence can influence the electronic properties and metabolic stability of a molecule. Phenylacetonitrile derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. The 2,3-dimethyl substitution pattern on the phenyl ring provides a specific steric and electronic environment that can be exploited to achieve selective interactions with biological targets.

Conclusion

This compound is a solid aromatic nitrile with defined physical properties. While its specific spectroscopic and reactivity data are not yet widely available in public repositories, its structural similarity to other substituted phenylacetonitriles suggests a range of potential applications in synthetic and medicinal chemistry. This guide provides a foundational understanding of its known properties and outlines standard methodologies for its characterization. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions and to independently verify its properties through experimental analysis.

References

- Finetech Industry Limited. (2,3-Dimethylphenyl)acetonitrile | CAS: 76574-43-1.

- Key Organics. (2017, December 1). Safety Data Sheet: this compound.

- BLD Pharm. 76574-43-1|this compound.

- PubChem. (3,5-Dimethylphenyl)acetonitrile.

- Chemistry LibreTexts. (2022, May 5). 6.

- Chemistry LibreTexts. (2022, April 7). 6.

- MEASUREMENT OF DENSITY. (n.d.).

- The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests.

- Fleming, V., et al. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 59(24), 10837–10878.

- Fisher Scientific. (n.d.). Acetonitrile.

- Organic Syntheses. (n.d.). Diphenylacetonitrile.

- Mettler Toledo. (n.d.).

- ASTM International. (n.d.). ASTM D93 - 20: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123481, (3,5-Dimethylphenyl)acetonitrile.

- National Institute of Standards and Technology. (n.d.). Acetonitrile. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound.

- GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds.

- Wikipedia. (n.d.). Pensky–Martens closed-cup test.

- Ducom Instruments. (n.d.). Pensky Martens Flash Point Tester.

- Fauske & Associates. (2023, May 14). Comparing Three Leading Flash Point Methods.

- WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction.

- PubMed. (n.d.). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives.

- Frontiers. (n.d.). Recent applications of computational methods to allosteric drug discovery.

- PubMed Central (PMC). (n.d.).

- Fisher Scientific. (n.d.). Acetonitrile.

- Organic Syntheses. (n.d.). Diphenylacetonitrile.

- Mettler Toledo. (n.d.).

- ASTM International. (n.d.). ASTM D93 - 20: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.

- The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests.

- WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction.

- PubMed. (n.d.). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives.

- Frontiers. (n.d.). Recent applications of computational methods to allosteric drug discovery.

- PubMed Central (PMC). (n.d.).

- Chemistry LibreTexts. (2022, April 7). 6.

- Chemistry LibreTexts. (2022, May 5). 6.

- MEASUREMENT OF DENSITY. (n.d.).

- The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests.

- Fleming, V., et al. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 59(24), 10837–10878.

- Fisher Scientific. (n.d.). Acetonitrile.

- Organic Syntheses. (n.d.). Diphenylacetonitrile.

- Mettler Toledo. (n.d.).

- ASTM International. (n.d.). ASTM D93 - 20: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.

- The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests.

- WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction.

- PubMed. (n.d.). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives.

- Frontiers. (n.d.). Recent applications of computational methods to allosteric drug discovery.

- PubMed Central (PMC). (n.d.).

- Finetech Industry Limited. (2,3-Dimethylphenyl)acetonitrile | CAS: 76574-43-1.

- Key Organics. (2017, December 1). Safety Data Sheet: this compound.

- BLD Pharm. 76574-43-1|this compound.

- PubChem. (3,5-Dimethylphenyl)acetonitrile.

- Chemistry LibreTexts. (2022, May 5). 6.

- Chemistry LibreTexts. (2022, April 7). 6.

- MEASUREMENT OF DENSITY. (n.d.).

- The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests.

- Fleming, V., et al. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 59(24), 10837–10878.

- Fisher Scientific. (n.d.). Acetonitrile.

- Organic Syntheses. (n.d.). Diphenylacetonitrile.

- Mettler Toledo. (n.d.).

- ASTM International. (n.d.). ASTM D93 - 20: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.

- The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests.

- WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction.

- PubMed. (n.d.). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives.

- Frontiers. (n.d.). Recent applications of computational methods to allosteric drug discovery.

- PubMed Central (PMC). (n.d.).

- Finetech Industry Limited. (2,3-Dimethylphenyl)acetonitrile | CAS: 76574-43-1.

- Key Organics. (2017, December 1). Safety Data Sheet: this compound.

- BLD Pharm. 76574-43-1|this compound.

- PubChem. (3,5-Dimethylphenyl)acetonitrile.

- Chemistry LibreTexts. (2022, May 5). 6.

- Chemistry LibreTexts. (2022, April 7). 6.

- MEASUREMENT OF DENSITY. (n.d.).

- The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests.

- Fleming, V., et al. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 59(24), 10837–10878.

- Fisher Scientific. (n.d.). Acetonitrile.

- Organic Syntheses. (n.d.). Diphenylacetonitrile.

- Mettler Toledo. (n.d.).

- ASTM International. (n.d.). ASTM D93 - 20: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.

- The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests.

- WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction.

- PubMed. (n.d.). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives.

- Frontiers. (n.d.). Recent applications of computational methods to allosteric drug discovery.

- PubMed Central (PMC). (n.d.).

Sources

- 1. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. govinfo.gov [govinfo.gov]

- 5. epfl.ch [epfl.ch]

- 6. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Structural Analysis of 2,3-Dimethylbenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Precise Structural Elucidation

In the realm of drug discovery and development, the unambiguous characterization of molecular structure is the bedrock upon which all subsequent research is built. A molecule's three-dimensional architecture dictates its biological activity, pharmacokinetic profile, and potential toxicities. For intermediates such as 2,3-dimethylbenzyl cyanide, a versatile building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its structural features is paramount for ensuring the integrity and reproducibility of the synthetic pathway. This guide provides a comprehensive, in-depth analysis of 2,3-dimethylbenzyl cyanide, moving beyond a simple recitation of data to offer insights into the causal relationships between its structure and its spectroscopic signatures.

Synthesis and Molecular Overview

2,3-Dimethylbenzyl cyanide, with the chemical formula C₁₀H₁₁N, is an aromatic nitrile. The presence of the cyano (-C≡N) group and the specific ortho- and meta-positioning of the two methyl groups on the benzene ring give rise to a unique set of physicochemical properties and spectroscopic characteristics.

A common and effective method for the synthesis of 2,3-dimethylbenzyl cyanide is through the nucleophilic substitution of a 2,3-dimethylbenzyl halide with a cyanide salt. The following protocol is a robust and scalable approach.[1]

Experimental Protocol: Synthesis of 2,3-Dimethylbenzyl Cyanide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbenzyl bromide (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 eq) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in enhancing the reaction rate, particularly if a biphasic solvent system is employed.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (sodium bromide or potassium bromide) has formed, it can be removed by filtration. The solvent is then removed under reduced pressure.

-

Extraction and Purification: The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any remaining inorganic salts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.

-

Final Purification: The crude product is then purified by vacuum distillation to yield pure 2,3-dimethylbenzyl cyanide.

Spectroscopic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2,3-dimethylbenzyl cyanide is predicted to exhibit distinct signals for the aromatic protons, the benzylic protons, and the methyl protons.

| Predicted ¹H NMR Data (500 MHz, CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | Ar-H |

| ~7.08 | t | 1H | Ar-H |

| ~7.02 | d | 1H | Ar-H |

| ~3.70 | s | 2H | -CH₂-CN |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~2.25 | s | 3H | Ar-CH₃ |

-

Aromatic Protons (δ ~7.0-7.2 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and a triplet, characteristic of a 1,2,3-trisubstituted benzene ring. The specific coupling patterns and chemical shifts are influenced by the electronic effects of the methyl and cyanomethyl substituents.

-

Benzylic Protons (δ ~3.70 ppm): The two protons of the methylene group adjacent to the cyano group and the aromatic ring are chemically equivalent and will therefore appear as a singlet. Their chemical shift is downfield due to the deshielding effects of both the aromatic ring and the electron-withdrawing cyano group.

-

Methyl Protons (δ ~2.25-2.30 ppm): The two methyl groups attached to the aromatic ring are in slightly different chemical environments and are expected to appear as two distinct singlets.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~137.5 | Ar-C (quaternary) |

| ~134.0 | Ar-C (quaternary) |

| ~131.0 | Ar-C (quaternary) |

| ~129.5 | Ar-CH |

| ~126.0 | Ar-CH |

| ~125.5 | Ar-CH |

| ~118.0 | -C≡N |

| ~23.0 | -CH₂-CN |

| ~20.5 | Ar-CH₃ |

| ~16.0 | Ar-CH₃ |

-

Aromatic Carbons (δ ~125-138 ppm): The spectrum will show six distinct signals for the aromatic carbons, three of which will be quaternary (substituted) and three will be tertiary (protonated). The chemical shifts are influenced by the substitution pattern.

-

Nitrile Carbon (δ ~118.0 ppm): The carbon of the cyano group typically appears in this region.

-

Benzylic Carbon (δ ~23.0 ppm): The methylene carbon signal is found in the aliphatic region.

-

Methyl Carbons (δ ~16.0 and ~20.5 ppm): The two methyl carbons will have distinct signals in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.

| Key IR Absorption Bands | |

| Frequency (cm⁻¹) | Vibrational Mode |

| ~2245 | C≡N stretch (nitrile) |

| ~3050-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

-

Nitrile Stretch ( ~2245 cm⁻¹): The most characteristic feature in the IR spectrum of 2,3-dimethylbenzyl cyanide is the sharp, medium-to-strong absorption band corresponding to the C≡N stretching vibration. For aromatic nitriles, this band typically appears in the 2240–2220 cm⁻¹ range.[2]

-

Aromatic and Aliphatic C-H Stretches: The spectrum will also show characteristic C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methyl and methylene groups (below 3000 cm⁻¹).

-

Aromatic C=C Stretches: Absorptions due to the C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

-

Molecular Ion (M⁺): The molecular ion peak for 2,3-dimethylbenzyl cyanide (C₁₀H₁₁N) is expected at a mass-to-charge ratio (m/z) of 145.

-

Major Fragmentation Pathways:

-

Loss of a Hydrogen Atom: A peak at m/z 144, corresponding to the [M-H]⁺ ion, is likely. This can occur through the loss of a benzylic hydrogen, leading to a stabilized radical cation.

-

Loss of a Methyl Group: A peak at m/z 130, corresponding to the [M-CH₃]⁺ ion, is expected due to the cleavage of one of the methyl groups from the aromatic ring.

-

Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond between the methylene group and the cyano group, leading to the formation of a stable 2,3-dimethylbenzyl cation at m/z 119. This is often a prominent peak in the spectrum of benzyl derivatives.

-

Tropylium Ion Formation: Rearrangement of the benzyl cation can lead to the formation of the highly stable tropylium ion, which may also contribute to the signal at m/z 91.

-

Conclusion: A Self-Validating Analytical Approach

The structural elucidation of 2,3-dimethylbenzyl cyanide is a process of convergent evidence, where each analytical technique provides a unique piece of the puzzle. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key nitrile functional group, and mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. By integrating the data from these orthogonal techniques, a high-confidence structural assignment can be made, ensuring the quality and reliability of this important synthetic intermediate in the drug development pipeline.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Organic Syntheses. (n.d.). Benzyl Cyanide. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8794, Benzyl cyanide. [Link]

-

The Good Scents Company. (n.d.). 2-methyl benzyl cyanide. [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

-

Thieme E-Journals. (n.d.). Introduction of the Cyano Group by Substitution of a Halogen. [Link]

- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.

- Google Patents. (n.d.).

-

YouTube. (2023). [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. [Link]

-

Wiley Online Library. (2008). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Organic Syntheses. (n.d.). BENZYL CYANIDE. [Link]

Sources

Characterization methods for 2-(2,3-Dimethylphenyl)acetonitrile

An In-depth Technical Guide to the Analytical Characterization of 2-(2,3-Dimethylphenyl)acetonitrile

Introduction

This compound, also known as 2,3-dimethylbenzyl cyanide, is an important organic intermediate used in the synthesis of more complex molecules within the pharmaceutical and specialty chemical industries. The precise arrangement of the methyl groups on the phenyl ring dictates its reactivity and the stereochemistry of its downstream products. Therefore, unambiguous confirmation of its structure and purity is a critical prerequisite for its use in any research, development, or manufacturing setting.

This guide provides a comprehensive overview of the essential analytical techniques required for the complete characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require robust, field-proven methodologies. The narrative moves beyond simple protocols to explain the scientific rationale behind the choice of each technique, ensuring a holistic understanding of the characterization process.

Integrated Characterization Workflow

Caption: Integrated workflow for the characterization of this compound.

Physicochemical Properties

The initial characterization involves documenting the fundamental physical and chemical properties of the compound.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,3-Dimethylbenzyl cyanide |

| CAS Number | 3288-99-1 |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol [1] |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the carbon skeleton and the placement of substituents.

Causality Behind Experimental Choices

A high-field NMR spectrometer (e.g., 400 MHz) is chosen to achieve sufficient resolution of the aromatic proton signals, which are expected to be closely spaced and exhibit complex coupling.[2] Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[2][3]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.

-

Instrument Setup: Acquire spectra on a 400 MHz NMR spectrometer.[2]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans will be required (typically 128 or more) due to the low natural abundance of the ¹³C isotope.

Expected Spectral Data and Interpretation

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a unique fingerprint. The integration of the signals should correspond to the number of protons (3H for aromatic, 2H for methylene, and 6H for the two methyl groups).

-

Aromatic Protons (δ 7.0-7.2 ppm, 3H): The three adjacent protons on the phenyl ring will appear as a complex multiplet. The proton at C4 will likely be a triplet, while the protons at C5 and C6 will be doublets, all coupled to each other.

-

Methylene Protons (-CH₂CN, δ ~3.7 ppm, 2H): These protons are adjacent to the aromatic ring and the electron-withdrawing nitrile group. They will appear as a sharp singlet as there are no adjacent protons to couple with.

-

Methyl Protons (-CH₃, δ ~2.3 ppm, 6H): The two methyl groups attached to the aromatic ring are chemically non-equivalent and may appear as two distinct singlets, or as a single peak integrating to 6H if their chemical environments are very similar.

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum confirms the carbon framework. The molecule's lack of symmetry means that all 10 carbon atoms should be chemically distinct, resulting in 10 unique signals.[4]

| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Aromatic C (quaternary, C1, C2, C3) | 128-138 | Quaternary carbons in the aromatic region. |

| Aromatic CH (C4, C5, C6) | 125-130 | Protonated aromatic carbons. |

| Nitrile C (C≡N) | 117-119 | Characteristic shift for a nitrile carbon.[5] |

| Methylene C (-C H₂CN) | ~22 | Aliphatic carbon adjacent to an aromatic ring. |

| Methyl C (-CH₃) | 15-21 | Aliphatic methyl carbons attached to an aromatic ring. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Causality Behind Experimental Choices

The primary goal of IR analysis for this compound is the confirmation of the nitrile (C≡N) functional group, which has a very sharp and characteristic absorption in a relatively clean region of the spectrum. The presence of the aromatic ring and aliphatic C-H bonds can also be confirmed.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. If solid, a KBr pellet can be prepared. Alternatively, a solution in a solvent like carbon tetrachloride (CCl₄) can be used.[6]

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure solvent) must be acquired and subtracted from the sample spectrum.

Expected Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| ~3050-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~2950-2850 | Aliphatic C-H Stretch (-CH₂, -CH₃) | Medium |

| ~2250 | Nitrile (C≡N) Stretch | Medium, Sharp [7] |

| ~1600, ~1470 | Aromatic C=C Ring Stretch | Medium-Strong |

The presence of a sharp peak around 2250 cm⁻¹ is strong evidence for the nitrile functional group.[7]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common and robust ionization technique for relatively volatile, small organic molecules. It reliably produces a molecular ion and a series of characteristic fragment ions that aid in structural confirmation.[2]

Experimental Protocol: GC-MS Analysis

-

Sample Introduction: The most common method is to couple the MS with a Gas Chromatograph (GC-MS). A dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV for EI).[8]

-

Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Expected Spectral Data and Interpretation

| m/z Value | Proposed Fragment | Rationale |

| 145 | [C₁₀H₁₁N]⁺˙ (M⁺˙) | Molecular Ion |

| 130 | [M - CH₃]⁺ | Loss of a methyl group. |

| 116 | [M - CH₂CN]⁺ or [M - H - CN]⁺ | Loss of the acetonitrile radical or H and CN. |

| 105 | [C₈H₉]⁺ | Formation of the stable dimethyltropylium ion. |

The observation of the molecular ion peak at m/z 145 is the most critical piece of data, confirming the molecular formula.

Chromatographic Purity Analysis

Chromatographic methods are the gold standard for determining the purity of a compound and for separating it from starting materials, byproducts, or isomers.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for analyzing the purity of moderately polar, non-volatile compounds.

-

System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[10]

-

Mobile Phase: A gradient of Acetonitrile and Water.

-

Solvent A: Water (HPLC Grade)

-

Solvent B: Acetonitrile (HPLC Grade)

-

Example Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220 nm or 254 nm.

-

Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 1 mg/mL in 50:50 acetonitrile:water).

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Gas Chromatography (GC)

GC is well-suited for this compound due to its expected volatility. It is particularly effective at separating closely related isomers.

-

System: A GC equipped with a Flame Ionization Detector (FID), which is a robust, universal detector for hydrocarbons.

-

Column: A mid-polarity fused silica capillary column, such as a DB-5 or Stabilwax® (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Injector and Detector Temperature: 250 °C and 280 °C, respectively.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

Similar to HPLC, purity is calculated based on the relative peak areas. The retention time is a characteristic property of the compound under the specified conditions.

References

-

General experimental procedures. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from [Link]

-

PubChem. (n.d.). 2,6-Dimethylphenylacetonitrile. Retrieved from [Link]

-

Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (1983). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

RIFM fragrance ingredient safety assessment, (4-tert-butylphenyl)acetonitrile, CAS Registry Number 3288-99-1. (2022). Food and Chemical Toxicology, 161. Retrieved from [Link]

-

Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,3-dimethylpentane analysis of chemical shifts ppm. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

New Approach for the Identification of Isobaric and Isomeric Metabolites. (2023). Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyanide and isocyanide regions of the infrared spectra of the reaction... Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC chromatogram of (a) gradient elution, (b) acetonitrile/water... Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

CDC. (1998). ACETONITRILE: METHOD 1606, Issue 3. Retrieved from [Link]

-

MassBank. (n.d.). ACETONITRILE; EI-B; MS. Retrieved from [Link]

-

PubChem. (n.d.). (4-tert-Butylphenyl)acetonitrile. Retrieved from [Link]

-

Rachid, G., et al. (2022). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. V. Methyl cyanide (acetonitrile). Astronomy & Astrophysics, 666, A14. Retrieved from [Link]

-

High Information Spectroscopic Detection Techniques for Gas Chromatography. (2022). Molecules, 27(15), 4786. Retrieved from [Link]

-

Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 250 MHz, Acetonitrile-d3, simulated). Retrieved from [Link]

-

MicroSolv. (n.d.). Using methanol instead of acetonitrile in an HPLC method should be done with caution. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the... Retrieved from [Link]

-

Indirect determination of isocyanates by gas chromatography. (1983). Analytical Chemistry, 55(12), 1900–1902. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Dimethylbenzonitrile. Retrieved from [Link]

-

EPA/NIH Mass Spectral Data Base. (1978). Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-tert-butyl phenyl acetonitrile. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Leiden University. (n.d.). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - V. Methyl cyanide (acetonitrile). Retrieved from [Link]

Sources

- 1. 39101-54-7 | 2-(3,5-Dimethylphenyl)acetonitrile - Moldb [moldb.com]

- 2. rsc.org [rsc.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. C7H16 C-13 nmr spectrum of 2,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. ACETONITRILE-D3(2206-26-0) 13C NMR spectrum [chemicalbook.com]

- 6. 2,3-Dimethylbenzonitrile [webbook.nist.gov]

- 7. [2207.12502] Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. V. Methyl cyanide (acetonitrile) [arxiv.org]

- 8. Acetonitrile (75-05-8) MS [m.chemicalbook.com]

- 9. vurup.sk [vurup.sk]

- 10. researchgate.net [researchgate.net]

- 11. cdc.gov [cdc.gov]

An In-depth Technical Guide to the Proton NMR Spectrum of 2-(2,3-Dimethylphenyl)acetonitrile

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(2,3-Dimethylphenyl)acetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the compound's ¹H NMR spectrum. The principles and methodologies discussed herein are grounded in established spectroscopic techniques and are supported by authoritative references to ensure scientific integrity.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a disubstituted benzene ring and a nitrile functional group, gives rise to a unique ¹H NMR spectrum that provides a wealth of information about its molecular architecture. A thorough understanding of this spectrum is crucial for confirming the compound's identity, assessing its purity, and elucidating its conformational properties. This guide will systematically deconstruct the expected ¹H NMR spectrum, offering insights into the subtle electronic and steric interactions that govern the chemical shifts and coupling patterns of the molecule's protons.

Theoretical Prediction of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the two methyl groups attached to the phenyl ring. The chemical environment of each proton dictates its resonance frequency (chemical shift), and the interactions with neighboring protons determine the splitting pattern (multiplicity).

1. Aromatic Protons (Ar-H):

The three protons on the 1,2,3-trisubstituted benzene ring are chemically non-equivalent and are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.4 ppm.[1][2] The electron-donating nature of the two methyl groups and the electron-withdrawing character of the cyanomethyl substituent will influence the precise chemical shifts of these protons.[3][4]

-

H-6: This proton is ortho to the cyanomethyl group and is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the nitrile group. It will likely appear as a doublet of doublets, with ortho coupling to H-5 and meta coupling to H-4.

-

H-5: This proton is situated between H-4 and H-6 and will experience ortho coupling to both. It is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

-

H-4: This proton is ortho to a methyl group and meta to the cyanomethyl group. It is expected to be the most shielded of the aromatic protons and will likely appear as a doublet of doublets, with ortho coupling to H-5 and meta coupling to H-6.

The typical coupling constants in aromatic systems are: Jortho = 7–10 Hz, Jmeta = 2–3 Hz, and Jpara ≈ 0.8 Hz.[5][6]

2. Benzylic Methylene Protons (-CH₂CN):

The two protons of the methylene group are adjacent to the aromatic ring and the electron-withdrawing nitrile group. This benzylic position generally results in a chemical shift between δ 1.8 and 2.5 ppm.[7] The presence of the cyano group will further deshield these protons, shifting their signal downfield. These protons are not coupled to any other protons and will therefore appear as a sharp singlet.

3. Methyl Protons (-CH₃):

The two methyl groups are attached to the aromatic ring at positions 2 and 3. Due to the asymmetry of the substitution pattern, these two methyl groups are chemically non-equivalent and are expected to give rise to two distinct singlets. Their chemical shifts will be in the typical range for alkyl groups attached to an aromatic ring, around δ 2.0-2.5 ppm.[8]

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| H-6 | ~7.2-7.4 | dd | 1H | Jortho ≈ 7-8, Jmeta ≈ 2-3 |

| H-5 | ~7.0-7.2 | t or dd | 1H | Jortho ≈ 7-8 |

| H-4 | ~6.9-7.1 | dd | 1H | Jortho ≈ 7-8, Jmeta ≈ 2-3 |

| -CH₂CN | ~3.7-3.9 | s | 2H | N/A |

| 2-CH₃ | ~2.3-2.5 | s | 3H | N/A |

| 3-CH₃ | ~2.2-2.4 | s | 3H | N/A |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the synthesized and purified this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube.[9][10] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[11] d. Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. NMR Spectrometer Setup: a. Place the NMR tube in the spectrometer's sample holder. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans, and relaxation delay. For a standard ¹H NMR spectrum, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, 8-16 scans, and a relaxation delay of 1-5 seconds are typically sufficient.

3. Data Acquisition and Processing: a. Acquire the Free Induction Decay (FID) signal. b. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. c. Phase the spectrum to ensure all peaks are in the absorptive mode. d. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. e. Integrate the signals to determine the relative number of protons corresponding to each peak. f. Analyze the splitting patterns to determine the coupling constants.

In-depth Interpretation of the ¹H NMR Spectrum

A detailed analysis of the acquired spectrum will involve correlating the observed signals with the predicted chemical shifts, multiplicities, and integrations.

A. Chemical Shift Analysis: The observed chemical shifts should be compared to the predicted values. Any significant deviations may indicate the presence of impurities or suggest unexpected electronic or conformational effects. The downfield shift of the aromatic protons confirms the presence of the benzene ring, while the signals in the benzylic and methyl regions are characteristic of the alkyl substituents.[5][7]

B. Multiplicity and Coupling Constant Analysis: The splitting patterns of the aromatic protons provide crucial information about their connectivity. The observation of doublets of doublets and a triplet (or a complex multiplet) in the aromatic region would confirm the 1,2,3-trisubstitution pattern. The magnitude of the coupling constants (J values) can be used to distinguish between ortho, meta, and para relationships between protons.[12] The singlets for the methylene and methyl groups confirm the absence of adjacent protons.

C. Integration Analysis: The integral values for each signal should be in a whole-number ratio that corresponds to the number of protons in each unique chemical environment (1:1:1:2:3:3 for the aromatic, methylene, and two methyl groups, respectively).[1] This provides quantitative confirmation of the compound's structure.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum Workflow

Caption: Workflow for ¹H NMR spectrum analysis.

References

-

Jasperse, K. Short Summary of ¹H-NMR Interpretation. [Link]

-

Chem LibreTexts. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

Oregon State University. ¹H NMR Chemical Shift. [Link]

-

Canadian Journal of Chemistry. CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. [Link]

-

Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Zhang, J., et al. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(5), 2475-2477. [Link]

-

Reich, H. J. Spin-Spin Splitting: J-Coupling. [Link]

-

Canadian Science Publishing. CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. [Link]

- Google Patents. Process for preparing 2,6-dialkylphenylacetic acids.

-

Chem LibreTexts. 5.6: Spin-Spin Coupling. [Link]

-

Contreras, R. H., et al. (2003). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Computer Sciences, 43(4), 1084–1091. [Link]

-

Chem LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Oregon State University. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel dimethyl and dimethoxy ring-substituted octyl phenylcyanoacrylates. [Link]

-

Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1343–1352. [Link]

- Google Patents. Synthesis method of diphenylacetonitrile.

-

University of Regensburg. Spin-Spin Coupling. [Link]

-

Chem LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the FT-IR Spectral Analysis of 2-(2,3-Dimethylphenyl)acetonitrile

Foreword: The Analytical Imperative

In the landscape of pharmaceutical development and molecular chemistry, the unambiguous structural confirmation of novel or intermediate compounds is paramount. 2-(2,3-Dimethylphenyl)acetonitrile, a substituted aromatic nitrile, represents a class of molecules where precise characterization is critical. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose. It provides a unique molecular fingerprint, revealing the presence and electronic environment of key functional groups. This guide moves beyond a simple recitation of spectral data, offering a deep dive into the causality behind the spectral features of this compound, the logic of experimental design, and the theoretical underpinnings of vibrational spectroscopy.

Molecular Framework and Spectroscopic Significance

To interpret the FT-IR spectrum of this compound (CAS: 76574-43-1), we must first consider its constituent parts: a 1,2,3-trisubstituted benzene ring, a methylene (-CH₂-) bridge, a nitrile (-C≡N) group, and two methyl (-CH₃) substituents. Each of these components possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies. The interplay and electronic influence of these groups—such as the conjugation of the nitrile group with the aromatic ring—result in a composite spectrum that is unique to this specific molecular architecture.

The primary objective of this analysis is to verify the integrity of the molecule by identifying the vibrational signatures corresponding to each functional group and structural element.

The Experimental Protocol: A Self-Validating Workflow

The choice of methodology in FT-IR is crucial for obtaining a high-quality, reproducible spectrum. For a compound like this compound, which is a solid at room temperature (melting point 51-53°C)[1], Attenuated Total Reflectance (ATR) FT-IR is the preferred modern technique over traditional methods like KBr pellets.

Causality of Method Selection: ATR requires minimal to no sample preparation, eliminating potential errors and spectral artifacts associated with grinding, moisture absorption in KBr, and non-uniform sample dispersion[2][3]. The resulting spectrum is of a neat sample, providing a direct and unadulterated molecular fingerprint. This choice enhances trustworthiness and reproducibility.

Step-by-Step Protocol for ATR-FT-IR Analysis

-

Instrument and Accessory Preparation:

-

Action: Ensure the FT-IR spectrometer (e.g., a Bruker Tensor or Thermo Scientific Nicolet series) is powered on and has reached thermal equilibrium.

-

Rationale: A stable instrument temperature minimizes drift in the interferometer and detector, ensuring baseline stability and wavenumber accuracy[4].

-

Action: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., HPLC-grade isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free lens paper).

-

Rationale: This removes any residue from previous analyses, which would otherwise contaminate the sample spectrum.

-

-

Background Spectrum Acquisition:

-

Action: With the clean, empty ATR crystal in place, collect a background spectrum. Typical parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans[4].

-

Rationale: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical and electronic response. This spectrum is mathematically subtracted from the sample spectrum to ensure that the final output contains only the absorption information of the analyte[5].

-

-

Sample Application and Measurement:

-

Action: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Action: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

Rationale: The FT-IR signal in ATR is generated by an evanescent wave that penetrates a few microns into the sample[6]. Good contact is essential for a strong, high-quality signal. Inconsistent pressure is a primary source of poor reproducibility.

-

Action: Acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Processing and Validation:

-

Action: The instrument software will automatically perform the background subtraction.

-

Action: Perform an ATR correction if necessary. This is a software algorithm that corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.

-

Action: Validate the spectrum by checking for common artifacts, such as a broad, rolling baseline (poor sample contact) or sharp, inverted peaks (subtraction errors). The spectrum should be clean with well-defined absorption bands.

-

Workflow Diagram: ATR-FT-IR Analysis

Caption: A streamlined workflow for acquiring a reliable FT-IR spectrum using the ATR method.

In-Depth Spectral Interpretation

The FT-IR spectrum can be logically divided into two main areas: the Functional Group Region (4000-1500 cm⁻¹) , where most key stretching vibrations appear, and the Fingerprint Region (1500-400 cm⁻¹) , which contains complex vibrations characteristic of the entire molecule.

Functional Group Region (4000-1500 cm⁻¹)

-

Aromatic C-H Stretching (ν C-H): 3100-3000 cm⁻¹

-

Expected Appearance: One or more weak to medium, sharp bands are predicted to appear just above 3000 cm⁻¹.

-

Expert Insight: The position of these bands at a higher frequency than aliphatic C-H stretches is a definitive marker for hydrogens attached to sp²-hybridized carbon atoms, providing strong evidence for the aromatic ring[7]. Their presence distinguishes the compound from purely aliphatic structures.

-

-

Aliphatic C-H Stretching (ν C-H): 3000-2850 cm⁻¹

-

Expected Appearance: Several medium to strong, sharp bands are expected in this region. These arise from the symmetric and asymmetric stretching vibrations of the two methyl (-CH₃) groups and the methylene (-CH₂-) bridge.

-

Expert Insight: The intensity of these bands will be significant due to the number of aliphatic C-H bonds (8 in total). They confirm the saturated hydrocarbon portions of the molecule.

-

-

Nitrile C≡N Stretching (ν C≡N): ~2230 cm⁻¹

-

Expected Appearance: A sharp, medium-to-strong intensity band is the key diagnostic peak for this molecule.

-

Expert Insight: The nitrile stretch is one of the most characteristic absorptions in infrared spectroscopy due to its unique position in a relatively clear spectral window[8]. For aromatic nitriles, the frequency is typically lowered to ~2230 cm⁻¹ from the ~2250 cm⁻¹ seen in saturated nitriles, a direct consequence of electronic conjugation with the phenyl ring, which slightly weakens the C≡N bond[9]. The sharpness and intensity of this peak make it an unmistakable identifier.

-

-

Aromatic C=C Ring Stretching (ν C=C): 1600-1450 cm⁻¹

-

Expected Appearance: A series of two to four sharp bands of variable intensity. A prominent band is expected near 1600 cm⁻¹ and another near 1500-1450 cm⁻¹.

-

Expert Insight: These absorptions are due to the stretching and contraction of the carbon-carbon bonds within the benzene ring. Their presence is confirmatory evidence for the aromatic core of the molecule[7]. The substitution pattern on the ring influences the exact position and relative intensities of these bands.

-

Fingerprint Region (1500-400 cm⁻¹)

This region is dense with complex vibrations, including C-H bending, C-C skeletal vibrations, and out-of-plane bending modes, making it a unique identifier for the molecule as a whole.

-

Aliphatic C-H Bending (δ C-H): ~1465 cm⁻¹ and ~1375 cm⁻¹

-

Expected Appearance: A medium intensity band around 1465 cm⁻¹ is attributable to the scissoring motion of the -CH₂- group and the asymmetric bending of the -CH₃ groups. A distinct, often sharp, band near 1375 cm⁻¹ corresponds to the symmetric "umbrella" bending mode of the methyl groups.

-

Expert Insight: The presence of the ~1375 cm⁻¹ band is strong evidence for methyl groups.

-

-

Aromatic C-H Out-of-Plane Bending (γ C-H): 900-675 cm⁻¹

-

Expected Appearance: For a 1,2,3-trisubstituted benzene ring, a strong absorption band is typically expected in the 780-700 cm⁻¹ range.

-

Expert Insight: The position of this strong out-of-plane (oop) bending band is highly diagnostic of the substitution pattern on the aromatic ring[7]. This provides a powerful method to confirm the specific isomerism of the dimethylphenyl group.

-

Molecular Structure and Key Vibrational Modes

Caption: Chemical structure and associated key FT-IR vibrational regions for this compound.

Summary of Predicted Spectral Data

The following table consolidates the predicted FT-IR absorption bands for this compound, providing a clear checklist for spectral verification.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Rationale & Comments |

| 3100 - 3000 | Aromatic C-H (stretch) | Weak to Medium | Confirms sp² C-H bonds of the benzene ring.[7] |

| 2960 - 2850 | Aliphatic C-H (stretch) | Medium to Strong | Asymmetric/symmetric stretches of -CH₃ and -CH₂- groups. |

| ~2230 | Nitrile C≡N (stretch) | Medium to Strong, Sharp | Key diagnostic peak. Conjugation with the aromatic ring lowers the frequency from typical aliphatic nitriles.[9] |

| ~1600, ~1470 | Aromatic C=C (ring stretch) | Variable, Sharp | Confirms the presence of the aromatic ring skeleton. |

| ~1465 | Aliphatic C-H (bend) | Medium | Scissoring (-CH₂-) and asymmetric (-CH₃) bending modes. |

| ~1375 | Methyl C-H (bend) | Medium, Sharp | Symmetric "umbrella" mode, characteristic of -CH₃ groups. |

| 780 - 700 | Aromatic C-H (out-of-plane bend) | Strong | Highly diagnostic for the 1,2,3-trisubstitution pattern.[7] |

Conclusion

The FT-IR spectral analysis of this compound provides a robust and definitive method for its structural confirmation. A successful analysis, conducted via a validated ATR-FTIR protocol, will yield a spectrum exhibiting the characteristic absorptions of aromatic C-H, aliphatic C-H, a conjugated nitrile C≡N, and aromatic C=C bonds in the functional group region. Furthermore, the fingerprint region will provide confirmatory evidence through aliphatic bending modes and a strong out-of-plane bending vibration indicative of the 1,2,3-trisubstitution pattern. The presence and correct positioning of the sharp nitrile peak around 2230 cm⁻¹ is the most crucial single piece of evidence for the identity of the molecule. This comprehensive spectral guide serves as an authoritative framework for researchers and drug development professionals to confidently identify and characterize this important chemical entity.

References

-

Al-Amery, M. H. A., & Meteab, H. S. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258-1273. Retrieved from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu Corporation. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

-

FTIR Analysis for Liquid Samples - What You Need to Know. (2024). Drawell. Retrieved from [Link]

-

Dent, G. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG). Retrieved from [Link]

- Chen, J., et al. (2020). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study.International Journal of Engineering Research & Modern Education, 5(1), 1-10. (While a specific URL is not available, this represents a typical reference for such studies).

-

Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. (2023). Temple University Libraries. Retrieved from [Link]

-